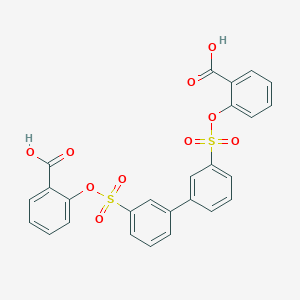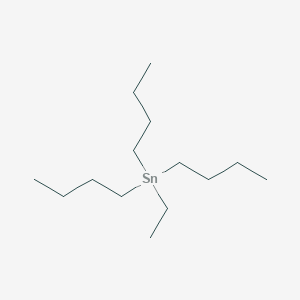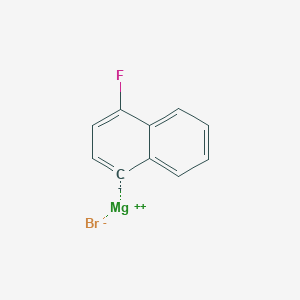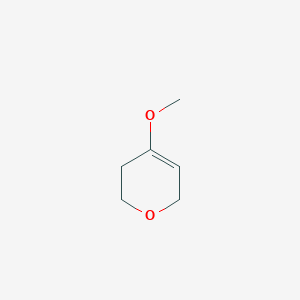
4-Methoxy-3,6-dihydro-2H-pyran
概要
説明
Synthesis Analysis
The synthesis of 4-Methoxy-3,6-dihydro-2H-pyran (MDHP) and its derivatives has been explored in various studies. One approach reported the efficient synthesis of MDHP through the TiCl4 driven elimination of MeOH from 4,4-dimethoxytetrahydropyran, which overcame previous difficulties in preparing MDHP and allowed for the wider use of 4-methoxytetrahydropyran-4-yl (MTHP) acyclic acetals . Another study synthesized a series of natural and unnatural 4-methoxy-6-styryl-pyran-2-ones, including dihydro analogues and photo-dimers, to investigate their antimalarial and antituberculosis activities . Additionally, the synthesis of various dihydro-2H-pyran derivatives has been reported, such as the preparation of dihydro-2-disubstituted-2H-pyran-3(4H)-ones and related compounds from furans .
Molecular Structure Analysis
The molecular and crystal structures of 4-Methoxy-3,6-dihydro-2H-pyran derivatives have been studied using spectroscopic methods and X-ray crystallography. For instance, the conformation of t-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was analyzed based on 1H and 13C NMR spectra, revealing conformational equilibria between half-chair forms . The molecular and crystal structure of trans and cis isomers of 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran was also determined, showing that the heterocyclic ring adopts a distorted envelope conformation .
Chemical Reactions Analysis
The reactivity of 4-Methoxy-3,6-dihydro-2H-pyran derivatives has been explored in various chemical reactions. For example, the reaction of ethyl β-bromo-β-methoxycrotonate with carbonyl compounds led to the synthesis of 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones . Another study reported the synthesis of 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate from 4-methoxyphenyl 3-O-benzoyloxy-α-l-rhamnopyranoside .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-3,6-dihydro-2H-pyran derivatives have been characterized using various techniques. Spectroscopic and theoretical explorations provided insights into the covalent bonding, molecular interactions, and thermodynamic properties of 6-hydromethyl-4-methoxy-4methoxytetrahydro-pyran-2, 3, 5-triol, a biomolecule derived from Senna auriculata flower . The study of 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate revealed weak intermolecular C—H⋯O hydrogen bonding in its crystal structure .
科学的研究の応用
Synthesis and Chemical Properties
4-Methoxy-3,6-dihydro-2H-pyran has been involved in various chemical syntheses and studies. For instance, it played a role in the synthesis of methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside, highlighting its utility in complex chemical reactions (Sweet & Brown, 1968). Additionally, its derivatives have been synthesized, such as in the study by Yan et al. (2009), which involved the synthesis of a specific compound for crystal structure analysis (Yan, Liang, Zhang, & Wang, 2009).
Role in Polymer Science
This compound has also found applications in polymer science. For example, it was used in the synthesis of head-to-head copolymers of vinyl ketones and vinyl ethers (Lee & Cho, 1987). Such studies demonstrate the versatility of 4-Methoxy-3,6-dihydro-2H-pyran in creating new materials with potentially novel properties.
Photochemical Studies
In photochemistry, 4-Methoxy-3,6-dihydro-2H-pyran derivatives have been investigated for their photochromic properties, as in the work by Heron et al. (2004), where methoxy-substituted derivatives were synthesized and their photochromic properties examined (Heron, Gabbutt, Hepworth, Thomas, Kilner, & Partington, 2004).
Applications in Organic Chemistry
In organic chemistry, its derivatives are often used as intermediates in various syntheses. For instance, the study by Jao et al. (1996) involved 4-Methoxy-3,6-dihydro-2H-pyran in the synthesis of functionalized 2-piperidones (Jao, Slifer, Lalancette, & Hall, 1996). These examples highlight the compound's significance in facilitating complex chemical transformations.
Safety And Hazards
将来の方向性
While specific future directions for 4-Methoxy-3,6-dihydro-2H-pyran were not found in the search results, it is clear that this compound has significant potential in various fields of research due to its role in the synthesis of a variety of compounds and its use as a reagent in chemical reactions .
特性
IUPAC Name |
4-methoxy-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-7-6-2-4-8-5-3-6/h2H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHNRHLQAABPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169567 | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3,6-dihydro-2H-pyran | |
CAS RN |
17327-22-9 | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17327-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017327229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-4-methoxy-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



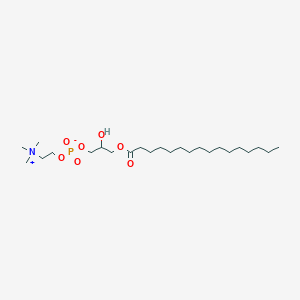
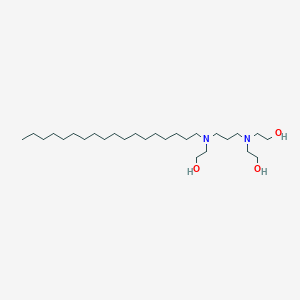
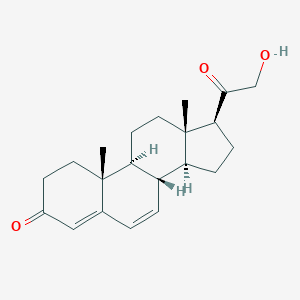
![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
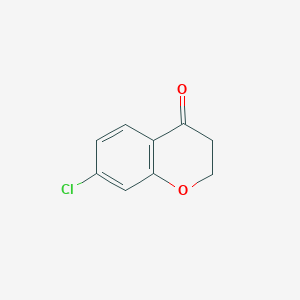
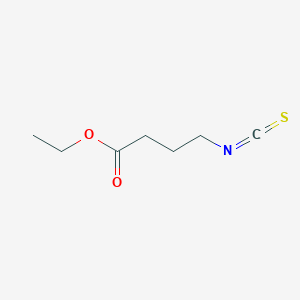
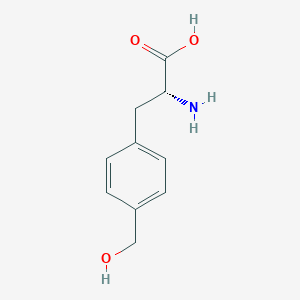
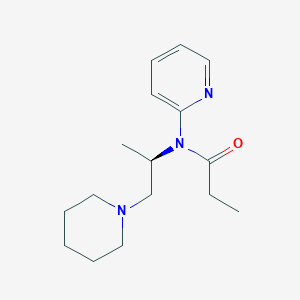
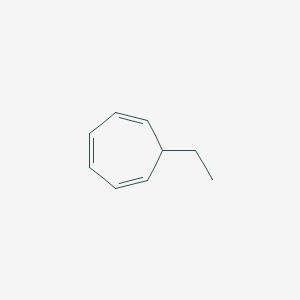
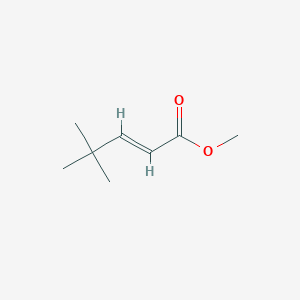
![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
